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molecular formula C9H8BrFO3 B8276759 2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid

2-(2-Bromo-4-fluoro-5-methoxyphenyl)acetic acid

Cat. No. B8276759
M. Wt: 263.06 g/mol
InChI Key: ZWZFRUIOQRANAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153808B2

Procedure details

To a solution of 4-fluoro-3-methoxyphenylacetic acid (5.0 g, 27.1 mmol) in AcOH (20 ml) was added bromine (1.5 ml, 29.8 mmol). The mixture was stirred at room temperature for three hours. Water was added and the precipitate was isolated by filtration. The white solid was washed with water and dried to give (2-bromo-4-fluoro-5-methoxy-phenyl)-acetic acid (6.21 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[O:12][CH3:13].[Br:14]Br.O>CC(O)=O>[Br:14][C:6]1[CH:7]=[C:2]([F:1])[C:3]([O:12][CH3:13])=[CH:4][C:5]=1[CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC(=O)O)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
The white solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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